REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]2[N:6]([CH:14]=[C:15]([C:17]([O:19]CC)=[O:18])[N:16]=2)[C:7]2[C:12]([N:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[NH2:2].[OH-].[Na+].[Na].Cl>C(O)C.O>[C:1]([C:4]1[C:5]2[N:6]([CH:14]=[C:15]([C:17]([OH:19])=[O:18])[N:16]=2)[C:7]2[C:12]([N:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[NH2:2] |f:1.2,^1:23|
|
Name
|
product
|
Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1C=2N(C3=CC=CC=C3N1)C=C(N2)C(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=2N(C3=CC=CC=C3N1)C=C(N2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |